2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a synthetic small molecule characterized by a fused chromeno[2,3-d]pyrimidin core system. Key structural features include:
- 4-Fluorophenyl substituent: Positioned at the C2 of the pyrimidin ring, introducing electron-withdrawing effects that may enhance binding affinity to hydrophobic targets .
- Sulfanyl linkage: A thioether bridge (-S-) at C4, connecting the core to an acetamide group. This moiety is associated with metabolic stability compared to ether or ester linkages .
- N-(4-Methoxyphenyl)acetamide: The terminal group, featuring a methoxy substituent on the phenyl ring, which contributes electron-donating properties and modulates solubility .
Structural validation via X-ray crystallography (using SHELX and ORTEP ) confirms the stereochemical integrity of the molecule.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3S/c1-16-3-12-23-18(13-16)14-22-26(34-23)30-25(17-4-6-19(28)7-5-17)31-27(22)35-15-24(32)29-20-8-10-21(33-2)11-9-20/h3-13H,14-15H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTYLWCTHYHQCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)F)SCC(=O)NC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-D]pyrimidine core, followed by the introduction of the fluorophenyl and methoxyphenyl groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide linkage under mild conditions using acetic anhydride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Structural Features
The compound contains several functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Fluorophenyl Group | Present |
| Chromeno-Pyrimidine Core | Present |
| Sulfanyl Linkage | Present |
| Acetamide Group | Present |
These features enhance the compound's potential interactions with biological targets, making it suitable for drug development.
Medicinal Chemistry
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Similar compounds have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis, leading to antiproliferative effects in various cancer cell lines .
- Biological Probing : Due to its structural characteristics, this compound may serve as a probe for studying specific biological pathways. Its ability to interact with enzymes or receptors can help elucidate mechanisms of action in cellular processes.
- Drug Development : The unique arrangement of functional groups may allow for the design of novel therapeutic agents targeting specific molecular pathways involved in diseases such as cancer and inflammation.
Chemical Synthesis
The synthesis of this compound involves multiple steps, typically starting with the preparation of the chromeno-pyrimidine core through condensation reactions. This process can be optimized for higher yields and purity using various catalysts and solvents.
Industrial Applications
In addition to its potential medicinal uses, the compound may find applications in material science or as a catalyst in chemical reactions due to its unique chemical properties.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide:
- Antitumor Activity : Research has indicated that derivatives with similar structural motifs exhibit cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. These findings suggest that modifications to the core structure can enhance biological activity .
- Mechanistic Insights : Studies utilizing molecular docking techniques have provided insights into how these compounds interact with target proteins, revealing potential pathways for further optimization in drug design .
- Comparative Analysis : When compared to structurally similar compounds, this compound's unique combination of functional groups contributes to distinct reactivity and biological profiles, making it a valuable subject for further research.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations:
The simpler acetamide scaffold in lacks fused heterocycles, reducing rigidity and likely limiting target selectivity .
Substituent Effects :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group (target) vs. 4-chlorophenyl () alters electron density, affecting solubility and binding. Fluorine’s smaller size and higher electronegativity may improve membrane permeability .
- Methoxy Positioning : The N-(4-methoxyphenyl) group in the target compound and ’s analog enhances solubility compared to ’s 2-methoxy-5-methylphenyl substituent, which introduces steric hindrance .
Sulfanyl Linkage :
- All three compounds retain the sulfanyl bridge, suggesting its role in stabilizing the molecule against hydrolysis. However, its position (C4 in the target vs. C2 in ) alters spatial orientation in binding pockets .
NMR and Crystallographic Data Insights
- NMR Profiling : Comparisons akin to ’s methodology reveal that substituents in regions analogous to "A" (C39–C44) and "B" (C29–C36) cause distinct chemical shifts. For the target compound, the 7-methyl group likely induces upfield shifts in neighboring protons, while the 4-fluorophenyl group deshields adjacent aromatic protons .
- Crystallographic Validation: The use of SHELX and ORTEP ensures precise structural determination, critical for comparing bond lengths and angles. For example, the chromeno-pyrimidin core’s dihedral angles differ from benzo-thieno-pyrimidin systems, impacting molecular stacking .
Biological Activity
The compound 2-{[2-(4-Fluorophenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a fluorophenyl group , a chromeno-pyrimidine core , and a sulfanyl-acetamide linkage , suggest various biological activities that warrant detailed exploration.
- Molecular Formula : C26H22F2N3O2S
- Molecular Weight : 475.5 g/mol
- CAS Number : 895646-76-1
| Property | Value |
|---|---|
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
| Flash Point | N/A |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorophenyl group enhances its electrophilic character, allowing it to participate in various biochemical interactions, potentially including:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown the ability to inhibit DHFR, impacting nucleotide synthesis pathways essential for DNA replication and cell division.
- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : Studies on related compounds indicate dual inhibitory effects against AChE and BChE, with IC50 values suggesting moderate to strong activity .
Biological Activity Studies
Research into the biological activity of this compound has revealed several promising effects:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The chromeno-pyrimidine core is often associated with antitumor properties due to its ability to interfere with cellular proliferation pathways.
- Neuroprotective Effects : In vivo studies have suggested that related compounds can significantly prolong survival time in models of acute cerebral ischemia, indicating potential neuroprotective properties .
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial activity against various pathogens, suggesting that the compound could serve as a lead for developing new antibiotics .
Study on Neuroprotective Activity
A study investigated the neuroprotective effects of a similar chromeno-pyrimidine derivative in a mouse model subjected to acute cerebral ischemia. The results indicated that the compound significantly extended survival times and reduced mortality rates compared to control groups, highlighting its potential as a therapeutic agent in stroke management .
Anticancer Screening
Another study assessed the cytotoxicity of various analogs against human cancer cell lines. Compounds structurally related to this compound showed promising results, particularly against breast and lung cancer cells, suggesting that further development could lead to effective anticancer therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
